1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine
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Overview
Description
1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine is a complex organic compound that features multiple functional groups, including nitro groups and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine typically involves multi-step organic reactions. The process may start with the nitration of benzene derivatives to introduce nitro groups, followed by the formation of piperazine rings through cyclization reactions. The final steps often involve coupling reactions to link the nitrophenyl and piperazinyl groups under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine involves its interaction with specific molecular targets. The nitro groups and piperazine rings may interact with enzymes, receptors, or other proteins, affecting their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: A simpler compound with similar functional groups.
4-(4-Nitrophenyl)-1-piperazinyl derivatives: Compounds with variations in the substituents on the piperazine ring.
Uniqueness
1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine is unique due to its combination of multiple nitro groups and piperazine rings, which confer distinct chemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C28H28N6O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H28N6O6/c35-27(31-17-13-29(14-18-31)23-5-9-25(10-6-23)33(37)38)21-1-2-22(4-3-21)28(36)32-19-15-30(16-20-32)24-7-11-26(12-8-24)34(39)40/h1-12H,13-20H2 |
InChI Key |
ZZBOJXJFKXISEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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